![molecular formula C₂₇H₃₅N₃O₆S B549236 Ezatiostat CAS No. 168682-53-9](/img/structure/B549236.png)
Ezatiostat
Vue d'ensemble
Description
Ezatiostat is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is currently being investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides, which are compounds containing an amide derived from two or more amino carboxylic acid molecules .
Synthesis Analysis
Ezatiostat is a tripeptide glutathione analog diethyl ester that is metabolized in vivo to the diacid . To improve the inhibitory potency and selectivity for the target enzyme GST P1-1, a series of diacid analogs of ezatiostat bearing different substituents on the cysteinyl sulfur were synthesized and evaluated in several biological assays .Molecular Structure Analysis
The molecular formula of Ezatiostat is C27H35N3O6S . The average molecular weight is 529.648 .Chemical Reactions Analysis
Ezatiostat is known to target Glutathione S-transferase P . It acts intracellularly on the MAPK signaling pathway by activating ERK2 .Physical And Chemical Properties Analysis
The molecular formula of Ezatiostat is C29H36F3N3O8S and the molecular weight is 643.67 .Applications De Recherche Scientifique
- Ezatiostat (also known as ezatiostat hydrochloride or TLK199) has been investigated in clinical trials for treating MDS . MDS is a clonal stem cell disorder that leads to bone marrow failure and variable cytopenias. Notably, clinical trials have demonstrated significant clinical activity, including multilineage responses and durable red-blood-cell transfusion independence in low- to intermediate-risk MDS patients.
- Identifying patients likely to respond to ezatiostat before therapy initiation is crucial. A study using gene expression profiling found that a predictive score could indicate the likelihood of response to lenalidomide (a related drug) in MDS patients without deletion 5q. This success was based on linking the response profile to the disease biology .
- Ezatiostat is a glutathione S-transferase P1-1 inhibitor. It regulates gene expression, including miRNAs that impact MDS disease pathology. Remarkably, pathway analysis revealed that genes in the jun-N-terminal kinase/c-Jun molecular pathway (activated by ezatiostat) are under-expressed in responders and over-expressed in non-responders, suggesting a positive correlation between disease biology and drug mechanism .
- Ezatiostat has been combined with lenalidomide (a common MDS treatment) in patients with non-deletion(5q) MDS. This combination aims to promote hematopoietic progenitor maturation and induce apoptosis in cancer cells. Dose-ranging studies have explored the safety and efficacy of this combination .
- Clinical trials have evaluated the safety and pharmacokinetics of ezatiostat hydrochloride liposomes for injection in MDS patients. Understanding its safety profile is essential for its clinical use .
- Ezatiostat belongs to the class of peptides. Peptides are compounds containing amides derived from amino carboxylic acid molecules. This classification informs its chemical structure and interactions .
Myelodysplastic Syndrome (MDS) Treatment
Predictive Biomarker Identification
Mechanism of Action
Combination Therapy
Pharmacokinetics and Safety
Peptide-Based Compound
Mécanisme D'action
Target of Action
Ezatiostat primarily targets Glutathione S-transferase P1-1 (GSTP1-1) . GSTP1-1 is an enzyme that plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
Ezatiostat is a small molecule drug that acts as an analog inhibitor of GSTP1-1 . It interacts with its target by acting intracellularly on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , specifically by activating Extracellular signal-Regulated Kinase 2 (ERK2) . This interaction results in changes in cellular processes, including the differentiation of granulocytes and monocytes in HL60 cells .
Biochemical Pathways
Ezatiostat affects the MAPK signaling pathway, which is involved in various cellular functions, including cell proliferation, differentiation, and migration . By activating ERK2, ezatiostat disrupts the GSTP1-1/JNK signaling pathway, leading to the promotion of growth and maturation of normal multilineage hematopoietic progenitor stem cells .
Pharmacokinetics
The pharmacokinetics of ezatiostat are still under investigation. In a phase 1-2a study, patients received ezatiostat at various dose levels intravenously on certain days of a treatment cycle . The concentration of the primary active metabolites increased proportionate to the ezatiostat dosage .
Result of Action
Ezatiostat has myelostimulant activity in preclinical rodent models and human bone marrow cultures . It stimulates the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets . This can be particularly beneficial in conditions characterized by depleted bone marrow, such as myelodysplastic syndrome (MDS) .
Action Environment
It’s worth noting that the effectiveness of ezatiostat can be influenced by the patient’s specific condition, such as the presence of myelodysplastic syndrome
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJFLVSOGNLSS-WPFOTENUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168592 | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ezatiostat | |
CAS RN |
168682-53-9 | |
Record name | Ezatiostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05460 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.